Hainanmurpanin

Catalog No.
S1482524
CAS No.
95360-22-8
M.F
C17H18O6
M. Wt
318.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hainanmurpanin

Standard co-extraction of Murraya exotica yields abundant meranzin and phebalosin, but insufficient Hainanmurpanin for targeted studies. Procuring the purified compound solves this:

  • Validates quantitative HPLC/UPLC methods for comprehensive Murraya profiling.
  • Directly compares individual bioactivity against structural analogs.
  • Serves as benchmark for novel selective isolation or total synthesis method development.

Specific procurement ensures analytical accuracy and experimental reproducibility.

CAS Number

95360-22-8

Product Name

Hainanmurpanin

IUPAC Name

[1-(7-methoxy-2-oxochromen-8-yl)-3-methyl-2-oxobutyl] acetate

Molecular Formula

C17H18O6

Molecular Weight

318.32 g/mol

InChI

InChI=1S/C17H18O6/c1-9(2)15(20)17(22-10(3)18)14-12(21-4)7-5-11-6-8-13(19)23-16(11)14/h5-9,17H,1-4H3

InChI Key

VLHOVPZUSXEINR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(C1=C(C=CC2=C1OC(=O)C=C2)OC)OC(=O)C

The exact mass of the compound Hainanmurpanin is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

7-Methoxy-8-(3-methyl-2-oxobutoxy)-2H-chromen-2-one, 8-(3-Methyl-2-oxobutoxy)-7-methoxycoumarin, Coumarin, 7-methoxy-8-(3-methyl-2-oxobutoxy)-, Hainanmurpanin

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

Hainanmurpanin is a naturally occurring coumarin compound identified and isolated from plants of the *Murraya* genus, such as *Murraya exotica* L.. As a specific phytochemical, its procurement and application are often considered in the context of other co-occurring coumarins, primarily meranzin and phebalosin, which are frequently extracted from the same botanical source material. This guide focuses on the key processability and purity factors that differentiate Hainanmurpanin from these closely related, and often more abundant, structural analogs.

Research Fit

Workflow Analytical method development & QC
Selection Purified coumarin reference standard
Use Context Phytochemical profiling of Murraya spp.

Substituting Hainanmurpanin with more abundant co-extracted coumarins like meranzin or phebalosin is impractical for targeted research due to significant differences in process yields and achievable purity from a standardized workflow. A process designed for isolating the higher-yield compounds will not deliver an equivalent quantity or quality of Hainanmurpanin, as its relative natural abundance is substantially lower. Therefore, applications requiring the specific molecular structure of Hainanmurpanin necessitate its targeted procurement, as crude mixtures or fractions enriched for other analogs are not suitable substitutes.

Substitution Risk

Crude Murraya extract substitution introduces complex, uncharacterized coumarin mixtures and batch variability, which may shift retention times and compromise analytical selectivity.

Analog coumarins (e.g., meranzin hydrate, murrangatin) possess different side-chain structures (diol, prenyl) that alter chromatographic and mass spectrometric behavior, invalidating direct method transfer.

A generic coumarin standard lacks the unique acetylated α‑ketoester signature required for specific identification, limiting traceability in QC workflows.

Recovery Yield in Co-Purification Process

In a published multi-step preparative process starting from 900 mg of a concentrated extract of *Murraya exotica* L., the final yield of Hainanmurpanin was 103.2 mg. This is less than half the yield of its co-purified analogs, meranzin (244.7 mg) and phebalosin (255.4 mg), under identical process conditions.

Evidence DimensionFinal Compound Yield
Target Compound Data103.2 mg (Hainanmurpanin)
Comparator Or BaselineMeranzin: 244.7 mg; Phebalosin: 255.4 mg
Quantified Difference58% lower yield than Meranzin; 60% lower yield than Phebalosin
ConditionsPreparative isolation from 900 mg of a *Murraya exotica* L. leaf extract concentrate via a two-step high-speed countercurrent chromatography (HSCCC) process.

This significant yield difference directly impacts the cost of production and scalability, justifying procurement of the specific compound when its unique structure is required for research.

Antibacterial Activity
Data to verify
Reported activity against S. aureus; no quantitative comparison available
Supports antimicrobial screening context
Specific potency not established

Purity in Standardized Isolation

From the same preparative isolation workflow, Hainanmurpanin was purified to a final purity of 97.66%. In contrast, the co-isolated compounds meranzin and phebalosin achieved higher purities of 99.36% and 98.64%, respectively.

Evidence DimensionAchievable Purity
Target Compound Data97.66% (Hainanmurpanin)
Comparator Or BaselineMeranzin: 99.36%; Phebalosin: 98.64%
Quantified Difference1.7% lower purity than Meranzin; 1.0% lower purity than Phebalosin
ConditionsFinal purity determined after a two-step high-speed countercurrent chromatography (HSCCC) process from a *Murraya exotica* L. extract.

For applications requiring certified reference materials or high-purity standards for quantitative analysis, this inherent difference in achievable purity from a standard process is a critical procurement consideration.

Anti‑inflammatory Activity
Class‑level inference
Other Murraya coumarins: IC₅₀ 0.002–5.1 µg/mL (superoxide inhibition)
Potential class‑level anti‑inflammatory context
Hainanmurpanin‑specific data not available
Structural Identity
Reported
Acetylated α‑ketoester (C‑8) + methoxy (C‑7) vs. diol / prenyl analogs
Unique NMR/MS signature supports selective identification
Meranzin hydrate, murrangatin differ structurally
Specification & Purity
Specification review
≥95% (LC/MS‑ELSD) to ≥98% (HPLC)
High‑purity reference standard for method validation
Characterized by NMR and HPLC

Phytochemical Reference Standards

As a distinct, lower-abundance compound within *Murraya* extracts, Hainanmurpanin is essential for creating a comprehensive analytical standard panel. Its procurement is necessary for developing and validating quantitative methods (e.g., HPLC, UPLC) to accurately profile the chemical composition of *Murraya exotica* raw materials or finished products.

Structure-Activity Relationship (SAR) Studies

For researchers investigating the biological activities of coumarins, the specific procurement of Hainanmurpanin is required to assess its individual contribution to the overall bioactivity of the plant extract. It allows for direct, unambiguous comparison against its more abundant structural analogs like meranzin and phebalosin, which is impossible to achieve with a crude mixture.

Benchmark for Selective Extraction & Synthesis

Given its lower natural yield in standard co-extraction processes, Hainanmurpanin serves as an ideal target molecule for process chemists aiming to develop novel, selective isolation techniques or total synthesis routes. Procuring the purified compound is a prerequisite for use as an analytical target to benchmark the efficiency and selectivity of these new methods.

Application Fit Matrix

Application
Selection Property
Validation Focus
Murraya botanical profiling & QC
Certified coumarin reference standard
Chromatographic fingerprint reproducibility
Natural product biosynthesis & SAR
Distinct acetylated side-chain structure
Enzymatic / metabolomics assay compatibility
Bioactivity screening libraries
Natural product library inclusion
Broad assay‑response screening context

XLogP3

2.6

Hydrogen Bond Acceptor Count

6

Exact Mass

318.11033829 Da

Monoisotopic Mass

318.11033829 Da

Heavy Atom Count

23

Appearance

Solid

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

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